molecular formula C24H38N4O2 B6133197 ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate

ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate

Cat. No. B6133197
M. Wt: 414.6 g/mol
InChI Key: VHBOTPHJYQYDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate, also known as EMBP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

Ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate acts as a dopamine D2 receptor agonist, which means that it binds to the receptor and activates it. This activation leads to an increase in dopamine release, which can have various physiological effects.
Biochemical and Physiological Effects:
ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to an improvement in motor function in animal models of Parkinson's disease. It has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the main limitations of using ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate. One potential direction is the development of more selective dopamine D2 receptor agonists that can be used for the treatment of various neurological disorders. Another potential direction is the study of the long-term effects of ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate on dopamine release and receptor function. Additionally, the development of novel drug delivery systems for ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate could also be a potential future direction for its use in scientific research.

Synthesis Methods

The synthesis of ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate involves the reaction of 1-(2-methylphenyl)piperazine with 3-piperazinecarboxylic acid ethyl ester in the presence of a catalyst. This reaction results in the formation of ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate as a white crystalline solid.

Scientific Research Applications

Ethyl 4-[1'-(2-methylphenyl)-1,4'-bipiperidin-3-yl]-1-piperazinecarboxylate has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

ethyl 4-[1-[1-(2-methylphenyl)piperidin-4-yl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O2/c1-3-30-24(29)27-17-15-25(16-18-27)22-8-6-12-28(19-22)21-10-13-26(14-11-21)23-9-5-4-7-20(23)2/h4-5,7,9,21-22H,3,6,8,10-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBOTPHJYQYDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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